Benzyl-PEG10-alcohol

Descripción general

Descripción

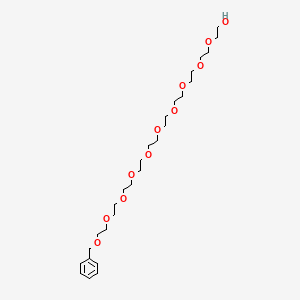

Benzyl-PEG10-alcohol (CAS 908258-44-6) is a polyethylene glycol (PEG)-based derivative featuring a benzyl group linked to a 10-unit PEG chain terminated by a hydroxyl group. Its molecular formula is C₂₇H₄₈O₁₁, with a molecular weight of 548.66 g/mol . This compound belongs to the broader class of Benzyl-PEGn-alcohols, where "n" denotes the number of PEG repeat units. Its primary applications include drug delivery systems, nanotechnology, and bioconjugation due to its hydrophilicity, biocompatibility, and ability to enhance solubility of hydrophobic drugs .

Métodos De Preparación

Stepwise Synthesis of PEG10 Alcohol Followed by Benzylation

For applications requiring monodisperse PEG10 backbones, a stepwise elongation strategy is employed. This method constructs the PEG chain iteratively, ensuring precise control over molecular weight before introducing the benzyl group .

Stepwise PEG10 Alcohol Synthesis

-

Protecting Group Strategy :

-

A base-labile protecting group (e.g., phenethyl) is used to mask the terminal hydroxyl of ethylene glycol monomers.

-

Each elongation cycle involves:

a. Deprotection : Removal of the phenethyl group under basic conditions.

b. Coupling : Reaction with another ethylene glycol unit activated as a tosylate or mesylate .

-

-

Cycle Optimization :

-

Final Deprotection :

-

After 10 elongation cycles, the phenethyl group is removed to yield monodisperse PEG10 alcohol.

-

Subsequent Benzylation

-

The PEG10 alcohol undergoes Williamson ether synthesis with benzyl bromide, as described in Section 1, to produce Benzyl-PEG10-alcohol.

Advantages

-

Monodispersity Guaranteed : Stepwise elongation ensures uniform PEG chain length, critical for biomedical applications.

-

Flexibility : The method accommodates modifications at either terminus during synthesis.

Industrial Relevance

-

While time-intensive, this approach is favored in pharmaceutical settings where batch consistency is paramount.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Purification Difficulties

-

Crude Product Handling : The oily nature of this compound complicates crystallization. Silica gel chromatography or preparative HPLC is recommended for high-purity isolates.

-

Byproduct Formation : Trace amounts of di-benzylated PEG10 may form if stoichiometry is imbalanced. Excess PEG10 or controlled benzyl bromide addition mitigates this.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl-PEG10-alcohol undergoes various chemical reactions, including:

Oxidation: Conversion of the alcohol group to a carbonyl group.

Reduction: Reduction of the carbonyl group back to an alcohol.

Substitution: Replacement of functional groups on the benzyl or PEG moieties.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Major Products

The major products formed from these reactions include benzyl-PEG10-ketone (oxidation product), this compound (reduction product), and various substituted derivatives depending on the specific substitution reactions .

Aplicaciones Científicas De Investigación

PROTAC Development

Benzyl-PEG10-alcohol is primarily used as a linker in the synthesis of PROTACs, which are bifunctional molecules designed to induce targeted protein degradation. PROTACs consist of two ligands connected by a linker; one ligand binds to a target protein while the other binds to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein through the proteasome pathway .

| Application | Description |

|---|---|

| Targeted Protein Degradation | Enables selective degradation of proteins involved in various diseases, including cancer. |

| Drug Discovery | Assists in identifying new therapeutic targets and developing drugs that can modulate protein levels within cells. |

Bioconjugation

This compound can be employed in bioconjugation processes where it serves as a spacer to enhance the solubility and stability of biomolecules, such as peptides and proteins. This application is crucial in the development of biopharmaceuticals where improved pharmacokinetics are desired .

Nanomedicine

In nanomedicine, this compound is utilized for modifying nanoparticles to improve their biocompatibility and circulation time in vivo. The PEG moiety helps evade immune recognition, enhancing the therapeutic efficacy of nanoparticle-based drug delivery systems .

Case Study 1: Targeted Cancer Therapy

A study demonstrated that PROTACs utilizing this compound effectively degraded specific oncogenic proteins in cancer cell lines, leading to reduced cell proliferation and increased apoptosis. The study highlighted the potential of these compounds in developing targeted therapies for malignancies resistant to conventional treatments .

Case Study 2: Drug Delivery Systems

Research involving PEGylated nanoparticles showed that incorporating this compound significantly improved the stability and bioavailability of encapsulated anticancer agents. The findings indicated enhanced therapeutic outcomes in preclinical models compared to non-PEGylated formulations .

Mecanismo De Acción

Benzyl-PEG10-alcohol functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The mechanism involves:

Binding: The PROTAC molecule binds to both the target protein and an E3 ubiquitin ligase.

Ubiquitination: The E3 ligase tags the target protein with ubiquitin molecules.

Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, leading to the selective removal of the target protein.

Comparación Con Compuestos Similares

Comparison with Similar Benzyl-PEGn-Alcohols

Benzyl-PEG10-alcohol is part of a homologous series with varying PEG chain lengths. Key differences are summarized below:

Table 1: Structural and Physical Properties of Benzyl-PEGn-Alcohols

Key Observations:

Hydrophilicity and Solubility : Longer PEG chains (e.g., n=10–12) exhibit greater hydrophilicity, improving aqueous solubility compared to shorter analogs (n=2–6). This property is critical for drug delivery systems requiring prolonged circulation times .

Molecular Weight Impact: Increasing PEG length correlates with higher molecular weight, influencing pharmacokinetics. For instance, Benzyl-PEG12-alcohol (636.77 g/mol) may offer enhanced "stealth" properties in nanoparticles, reducing immune clearance .

Stability : Shorter chains (e.g., n=3) with acid-labile benzyl groups are used in stimuli-responsive drug release, while longer chains (n≥10) provide stable PEGylation for surface modification .

Comparison with Non-Benzyl PEG Alcohols

This compound differs from non-benzylated PEG alcohols (e.g., PEG10-alcohol) in two key aspects:

- Benzyl Group Functionality : The benzyl moiety enables covalent conjugation to aromatic or hydrophobic molecules, enhancing compatibility with lipophilic drugs .

- Stability : Benzyl-PEG-alcohols are less prone to oxidation compared to thiol- or amine-terminated PEGs, making them suitable for harsh reaction conditions .

Comparison with Alkyl Benzoates and Benzyl Alcohol Derivatives

While structurally distinct, alkyl benzoates (e.g., methyl benzoate) and benzyl alcohol derivatives share some functional overlap:

Table 2: Contrasting this compound with Alkyl Benzoates

Key Distinctions:

- Functional Groups : this compound’s ether linkage and PEG chain contrast with alkyl benzoates’ ester groups, leading to divergent solubility and reactivity.

- Safety Profile : this compound’s lower volatility (due to PEG) reduces inhalation risks compared to benzyl alcohol (vapor pressure: 0.03 hPa at 20°C) .

Actividad Biológica

Benzyl-PEG10-alcohol, a polyethylene glycol (PEG)-based compound with the CAS number 908258-44-6, is primarily recognized for its role as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound facilitates targeted protein degradation by connecting two essential ligands: one that binds to an E3 ubiquitin ligase and another that targets the specific protein for degradation. The biological activity of this compound is significant in the context of drug development and therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₄₈O₁₁ |

| Molecular Weight | 548.66 g/mol |

| LogP | 1.3449 |

| PSA (Polar Surface Area) | 112.53 Ų |

This compound operates by leveraging the ubiquitin-proteasome system to induce selective degradation of target proteins. This mechanism is particularly valuable in oncology and other therapeutic areas where aberrant protein levels contribute to disease pathology. The ability to design small molecules that can selectively degrade specific proteins opens new avenues for targeted therapies.

Research Findings

- Synthesis and Application : this compound is synthesized as part of a broader strategy to create PROTACs, which have shown promise in preclinical studies for their ability to degrade oncogenic proteins effectively. Research indicates that PROTACs utilizing PEG linkers like this compound exhibit improved solubility and bioavailability compared to traditional small molecules .

- In Vitro Studies : In vitro studies have demonstrated that PROTACs containing this compound can effectively degrade target proteins in various cancer cell lines, leading to reduced cell viability and proliferation. For instance, a study highlighted the efficacy of a specific PROTAC in degrading the BRD4 protein, which is implicated in several malignancies .

- Case Studies : A notable case study involved the development of a PROTAC targeting the androgen receptor (AR) using this compound as a linker. This PROTAC was able to induce AR degradation in prostate cancer cells, showcasing its potential as a therapeutic agent .

Safety and Toxicology

While this compound is primarily used for research purposes and not for direct therapeutic applications, safety data from related PEG compounds suggest low toxicity profiles. However, comprehensive toxicological evaluations are necessary before advancing any PROTACs into clinical trials.

Future Directions

The ongoing research into PEG-based linkers like this compound is likely to expand their application in targeted therapies beyond oncology, potentially addressing neurodegenerative diseases and other conditions characterized by protein misfolding or aggregation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl-PEG10-alcohol, and how can purity be ensured?

Q. How do experimental conditions affect this compound’s stability in drug delivery systems?

Stability studies require:

- pH-dependent hydrolysis : Incubate in buffers (pH 4–9) at 37°C; monitor degradation via SEC or LC-MS. Acidic conditions accelerate benzyl ether cleavage .

- Oxidative resistance : Expose to H₂O₂ or O₂; quantify peroxides using iodometric titration. Au/Pt catalysts (as in alcohol oxidation studies) may model degradation pathways .

- Contradictions in data : Conflicting thermal stability reports (e.g., TGA vs. DSC) may arise from moisture content. Always pre-dry samples under vacuum .

Q. What methodologies resolve discrepancies in this compound’s cytotoxicity data?

- Cell-line specificity : Test in HEK293 (normal) vs. HeLa (cancer) cells using MTT assays. Note: Benzyl alcohol derivatives show higher toxicity in non-cancer lines .

- PEG chain length effects : Compare IC₅₀ values of PEG₈, PEG₁₀, and PEG₁₂ analogs to isolate toxicity contributions from the benzyl group vs. PEG .

- Confounding factors : Residual catalysts (e.g., K⁺ ions) may inflate toxicity. Include dialysis steps and ICP-MS validation .

Q. How can researchers design experiments to study this compound’s role in nanoparticle functionalization?

- Surface grafting : Use EDC/NHS chemistry to conjugate -OH termini to carboxylated nanoparticles (e.g., PLGA). Confirm grafting density via XPS or ζ-potential shifts .

- In vivo tracking : Label with ⁶⁴Cu for PET imaging or Cy5.5 for fluorescence. Monitor biodistribution in murine models .

- Controlled release : Load doxorubicin into PEGylated micelles; quantify release kinetics (pH 5.0 vs. 7.4) using UV-Vis spectroscopy .

Q. Methodological Considerations

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O11/c28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-38-26-27-4-2-1-3-5-27/h1-5,28H,6-26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVOUPLWGFLDGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732310 | |

| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908258-44-6 | |

| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.